Flufenacet
Flufenacet
Flufenacet is an acetamide herbicide. It is used as a pesticide when combined with triazine compounds. They help in controlling the growth of weeds.
Flufenacet is an aromatic amide that is acetamide in which the amino hydrogens have been replaced by a propan-2-yl and 4-fluorophenyl groups while the methyl hydrogen is replaced by a [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy group. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of monofluorobenzenes, an aromatic amide and a member of thiadiazoles.
Flufenacet is an aromatic amide that is acetamide in which the amino hydrogens have been replaced by a propan-2-yl and 4-fluorophenyl groups while the methyl hydrogen is replaced by a [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy group. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of monofluorobenzenes, an aromatic amide and a member of thiadiazoles.
Brand Name:
Vulcanchem
CAS No.:
142459-58-3
VCID:
VC20826027
InChI:
InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
SMILES:
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Molecular Formula:
C14H13F4N3O2S
Molecular Weight:
363.33 g/mol
Flufenacet
CAS No.: 142459-58-3
Cat. No.: VC20826027
Molecular Formula: C14H13F4N3O2S
Molecular Weight: 363.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flufenacet is an acetamide herbicide. It is used as a pesticide when combined with triazine compounds. They help in controlling the growth of weeds. Flufenacet is an aromatic amide that is acetamide in which the amino hydrogens have been replaced by a propan-2-yl and 4-fluorophenyl groups while the methyl hydrogen is replaced by a [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy group. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of monofluorobenzenes, an aromatic amide and a member of thiadiazoles. |
|---|---|
| CAS No. | 142459-58-3 |
| Molecular Formula | C14H13F4N3O2S |
| Molecular Weight | 363.33 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide |
| Standard InChI | InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | IANUJLZYFUDJIH-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F |
| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F |
| Boiling Point | Decomposes |
| Colorform | White to tan solid White solid |
| Melting Point | 76.0 °C 76-79 °C |
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